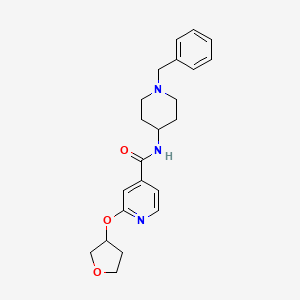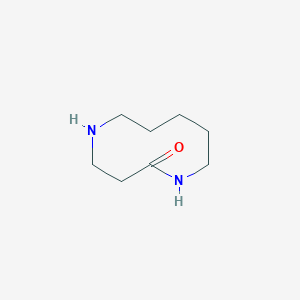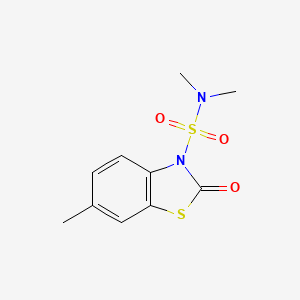
2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as Chlorprothixene, which is a typical antipsychotic drug used to treat schizophrenia and other psychiatric disorders. Chlorprothixene has been widely used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
Chlorprothixene works by blocking the dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. This results in a decrease in psychotic symptoms and an improvement in mood.
Biochemical and Physiological Effects
Chlorprothixene has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Chlorprothixene has also been shown to decrease the levels of several hormones, including prolactin and cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorprothixene has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and widely available. However, Chlorprothixene has several limitations, including its potential side effects and the need for careful dosing.
Orientations Futures
There are several potential future directions for research on Chlorprothixene. One area of interest is its potential use in the treatment of cancer. Chlorprothixene has been shown to enhance the efficacy of chemotherapy, and further research is needed to understand its mechanism of action in this context. Another area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Finally, further research is needed to understand the long-term effects of Chlorprothixene use, particularly in the context of its potential side effects.
Méthodes De Synthèse
The synthesis of Chlorprothixene involves the condensation of 2-chlorobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to produce 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide.
Applications De Recherche Scientifique
Chlorprothixene has been extensively used in scientific research to study its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects. Chlorprothixene has also been shown to enhance the efficacy of chemotherapy in cancer treatment.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,2,6-thiadiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-16(13,14)15/h1-2,4-5,12H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECACTQVPUCSLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)







![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)